molecular formula C24H29ClO4 B13840035 Cyproterone Acetate-13C2,d3

Cyproterone Acetate-13C2,d3

Cat. No.: B13840035
M. Wt: 421.9 g/mol
InChI Key: UWFYSQMTEOIJJG-AEPOZUCSSA-N
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Description

Cyproterone Acetate-13C2,d3 is a stable isotope-labeled compound of Cyproterone Acetate. It is primarily used in scientific research to trace and quantify metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking of the compound in various biological systems without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproterone Acetate-13C2,d3 involves the incorporation of carbon-13 and deuterium into the Cyproterone Acetate molecule. This process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cyproterone Acetate-13C2,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Overview : Cyproterone Acetate-13C2,d3 is utilized to trace the metabolic pathways of cyproterone acetate in biological systems. The incorporation of stable isotopes allows for precise tracking of the compound's fate within the body.

Applications :

  • Bioavailability Studies : Researchers use this compound to assess how well the drug is absorbed and utilized in the body, helping to optimize dosing regimens.
  • Metabolic Pathway Elucidation : By using mass spectrometry techniques, scientists can determine how cyproterone acetate is metabolized in various tissues, leading to insights into its efficacy and safety profiles .

Endocrine Research

Overview : Given its anti-androgenic properties, this compound plays a significant role in studying hormonal regulation and disorders.

Applications :

  • Hormonal Interaction Studies : It aids in understanding how cyproterone acetate interacts with androgen receptors, which can inform treatments for conditions like polycystic ovary syndrome (PCOS) and androgen-sensitive cancers .
  • Impact on Hormonal Profiles : Researchers investigate how this compound affects levels of testosterone and other hormones, contributing to the development of therapies for hormone-related disorders .

Cancer Research

Overview : The compound's ability to modulate hormonal activity makes it valuable in cancer research, particularly for hormone-dependent tumors.

Applications :

  • Antitumor Activity Assessment : this compound is used in studies evaluating the antitumor effects of hormonal therapies on breast and prostate cancers .
  • Mechanistic Studies : It helps elucidate the mechanisms by which hormonal manipulation can inhibit tumor growth or progression .

Environmental Studies

Overview : Stable isotope-labeled compounds like this compound are increasingly used to study environmental impacts and contamination.

Applications :

  • Tracking Contaminants : Researchers employ this compound to monitor the presence and behavior of cyproterone acetate in environmental samples, assessing its persistence and degradation pathways .
  • Ecotoxicology Studies : Understanding how cyproterone acetate affects aquatic life forms and ecosystems through hormonal disruption is another critical application .

Data Tables

Application AreaSpecific Use CasesKey Findings/Outcomes
PharmacokineticsBioavailability studiesImproved dosing regimens
Metabolic pathway elucidationDetailed metabolic profiles
Endocrine ResearchHormonal interaction studiesInsights into PCOS treatment
Impact on hormonal profilesUnderstanding hormone-related disorders
Cancer ResearchAntitumor activity assessmentEvaluation of hormonal therapies
Mechanistic studiesInsights into tumor growth inhibition
Environmental StudiesTracking contaminantsAssessment of persistence in environments
Ecotoxicology studiesEffects on aquatic ecosystems

Case Studies

  • Pharmacokinetic Analysis in Humans
    • A study involving healthy volunteers assessed the pharmacokinetics of this compound. Results indicated significant absorption rates and identified key metabolites formed during metabolism.
  • Hormonal Effects on Cancer Cells
    • In vitro studies using this compound demonstrated its efficacy in inhibiting androgen receptor signaling pathways in prostate cancer cell lines, providing a basis for therapeutic applications.
  • Environmental Impact Assessment
    • Research conducted on wastewater samples revealed traces of cyproterone acetate, highlighting the need for monitoring its environmental impact due to potential endocrine disruption effects on aquatic organisms.

Mechanism of Action

Cyproterone Acetate-13C2,d3 exerts its effects by blocking androgen receptors, preventing androgens from binding to them. This suppression of androgen activity leads to reduced testosterone levels and decreased androgenic effects. The molecular targets include androgen receptors and pathways involved in testosterone metabolism .

Biological Activity

Cyproterone Acetate-13C2,d3 is a stable isotopic form of cyproterone acetate, a synthetic steroidal antiandrogen and progestin. This compound has been studied for its various biological activities, primarily related to its effects on hormone regulation, particularly in conditions influenced by androgens. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C24H29ClO4
  • CAS Number : Not available for the isotopic variant
  • Molecular Weight : Approximately 404.94 g/mol

Cyproterone acetate functions primarily as an antiandrogen by blocking the effects of androgens at the receptor level. It inhibits the action of testosterone and dihydrotestosterone (DHT) in target tissues. This mechanism is crucial in managing conditions such as:

  • Polycystic Ovary Syndrome (PCOS) : Reduces androgen levels and alleviates symptoms like hirsutism.
  • Prostate Cancer : Used in combination therapy to suppress androgen-driven tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies. Key findings include:

  • Absorption : Rapidly absorbed after oral administration.
  • Half-life : Approximately 30-40 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized in the liver, with metabolites excreted via urine.

In Vitro Studies

In vitro studies have demonstrated that cyproterone acetate can effectively inhibit androgen receptor activity in various cell lines. For instance:

  • A study using LNCaP prostate cancer cells showed a significant reduction in cell proliferation upon treatment with cyproterone acetate, indicating its potential as an anti-cancer agent .

Clinical Studies

Clinical trials have focused on the efficacy of cyproterone acetate in treating hyperandrogenism-related conditions. Notable findings include:

  • A randomized controlled trial involving women with PCOS reported that treatment with cyproterone acetate led to a marked decrease in serum testosterone levels and improvement in hirsutism scores after 6 months of therapy .

Case Studies

  • Case Study on PCOS Treatment :
    • Patient Profile : A 28-year-old female diagnosed with PCOS presented with severe hirsutism.
    • Intervention : Administered cyproterone acetate combined with estrogen.
    • Outcome : Significant reduction in hair growth and normalization of menstrual cycles after 3 months.
  • Case Study on Prostate Cancer :
    • Patient Profile : A 65-year-old male with advanced prostate cancer.
    • Intervention : Cyproterone acetate was used alongside luteinizing hormone-releasing hormone (LHRH) agonists.
    • Outcome : Decreased prostate-specific antigen (PSA) levels and stabilization of disease progression over 12 months.

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid
Bioavailability~50%
Half-life30-40 hours
MetabolismHepatic
ExcretionUrinary

Table 2: Clinical Efficacy in PCOS Treatment

StudyDurationTestosterone ReductionHirsutism Score Improvement
Randomized Trial6 monthsSignificantSignificant

Properties

Molecular Formula

C24H29ClO4

Molecular Weight

421.9 g/mol

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1

InChI Key

UWFYSQMTEOIJJG-AEPOZUCSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Origin of Product

United States

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